N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4,5-dimethylthiazole ring and isopropyl groups. The compound’s Z-configuration at the thiazole-imine moiety and steric effects from the isopropyl groups likely influence its solubility and binding specificity .
Properties
Molecular Formula |
C18H23N5OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H23N5OS/c1-9(2)15-7-13(14-8-19-23(10(3)4)16(14)21-15)17(24)22-18-20-11(5)12(6)25-18/h7-10H,1-6H3,(H,20,22,24) |
InChI Key |
OOSMWIWJESOATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key differences and similarities are outlined below:
Core Heterocyclic Structure
- Target Compound : Pyrazolo[3,4-b]pyridine core fused with a thiazole ring.
- Analogues (): Pyrazolo[3,4-d]pyrimidines and pyrazolo-triazolopyrimidines (e.g., compounds 2, 3, 7, and 9). Thiazole rings (in the target) are less electron-deficient than triazolo rings (in analogues), which could influence reactivity and metabolic stability .
Substituent Effects
- Target Compound : 4,5-Dimethylthiazole and dual isopropyl groups.
- Analogues (): Varied substituents include p-tolyl groups (compound 2), hydrazine derivatives (compound 3), and fused triazole rings (compounds 6–11). However, steric bulk may reduce binding to shallow active sites. Methyl groups on the thiazole ring could stabilize the Z-configuration, a feature absent in triazolopyrimidine derivatives .
Isomerization Behavior
- Analogues () : Pyrazolo-triazolopyrimidines (e.g., 7 and 9 ) undergo isomerization under specific conditions to form derivatives like 6 and 8 .
- Target Compound: The Z-configuration of the thiazole-imine group is critical for activity.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Target Compound : The unique thiazole-pyrazolo-pyridine hybrid may offer advantages in selective kinase inhibition or antimicrobial activity, though empirical data are lacking.
- Analogues : Pyrazolo-pyrimidines () are well-studied as kinase inhibitors, suggesting the target compound could be optimized for similar applications. However, its larger size and hydrophobicity may limit solubility, necessitating formulation studies.
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a thiazole and pyrazolo-pyridine core structure, which may contribute to its pharmacological properties.
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 349.41 g/mol
- CAS Number : 1282103-83-6
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular processes. Preliminary studies suggest that it may exhibit antitumor and antimicrobial activities. The thiazole moiety is known for its role in modulating various biological pathways, including those associated with cancer cell proliferation and apoptosis.
Antitumor Activity
Recent investigations have shown that compounds similar to this compound can inhibit the growth of cancer cells by inducing multipolar spindle formation. This mechanism leads to abnormal cell division and eventual cell death in cancerous cells. For instance, a study demonstrated that related thiazole derivatives could induce multipolarity in centrosome-amplified cancer cells at micromolar concentrations .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Thiazole derivatives have been reported to possess significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies and Research Findings
Several studies have explored the biological effects of thiazole-containing compounds:
- Cell Proliferation Assay : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls (p < 0.05). The IC50 values were determined to be within the low micromolar range.
- Antibacterial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL. The mechanism was attributed to the inhibition of specific enzymes involved in bacterial cell wall synthesis.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (μM) | Observed Effect |
|---|---|---|---|
| Antitumor | Human colon cancer cells (DLD1) | 15 | Induction of multipolarity |
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 10 | Inhibition of growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
